3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
Description
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Properties
IUPAC Name |
3-chloro-1-(difluoromethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-4(11)10(5(7)8)2-1-9-3/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFDVAMBVVXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=N1)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Role of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one in Favipiravir synthesis
An In-depth Technical Guide to the Synthesis of Favipiravir: Elucidating the Core Role of Pyrazine Intermediates
Foreword: A Note on the Specified Intermediate
This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of the antiviral agent Favipiravir (T-705). The initial query focused on the role of "3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one." However, a comprehensive review of peer-reviewed literature and patents reveals that this specific compound is not a recognized or documented intermediate in the established synthetic pathways to Favipiravir. The synthesis of Favipiravir, 6-fluoro-3-hydroxypyrazine-2-carboxamide, does not involve the introduction of a difluoromethyl group.
Therefore, this whitepaper has been structured to address the user's underlying interest—the synthesis of Favipiravir—by focusing on the actual pivotal intermediates that are central to its scalable production. The narrative will pivot to a molecule of paramount importance in modern Favipiravir synthesis: 3,6-dichloropyrazine-2-carbonitrile . Understanding the synthesis and conversion of this intermediate is fundamental to comprehending the efficient manufacturing of Favipiravir.
Introduction to Favipiravir and its Synthetic Strategy
Favipiravir is a broad-spectrum antiviral agent that functions as a selective inhibitor of viral RNA-dependent RNA polymerase.[1][2] It is a prodrug, metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which is incorporated into the viral RNA strand, ultimately halting replication.[3][4][5] Initially approved in Japan for influenza pandemics, its potential against other RNA viruses has been a subject of intense research.[2][3][6]
Early synthetic routes to Favipiravir were characterized by numerous steps, the use of hazardous or expensive reagents, and low overall yields, making them unsuitable for large-scale production.[6][7] Modern, scalable syntheses have converged on strategies that utilize a highly functionalized pyrazine core. Among these, the 3,6-dichloropyrazine-2-carbonitrile intermediate has emerged as a cornerstone, providing a versatile platform for the necessary chemical transformations.[4][5][8] This intermediate efficiently sets the stage for the crucial introduction of the C6-fluorine and C3-hydroxyl groups that define the final Favipiravir molecule. However, it is noteworthy that 3,6-dichloropyrazine-2-carbonitrile is a known allergen, which necessitates careful handling and specialized protocols in a manufacturing environment.[4][5]
Synthesis of the Core Intermediate: 3,6-Dichloropyrazine-2-carbonitrile
The economic viability and efficiency of Favipiravir synthesis are heavily dependent on the route to 3,6-dichloropyrazine-2-carbonitrile. Several pathways have been developed, starting from different, readily available materials.
Causality Behind Methodological Choices
The choice of starting material is a critical decision driven by cost, availability, and the number of synthetic steps required. While routes from 3-hydroxypyrazine-2-carboxamide or 3-aminopyrazine-2-carboxylic acid exist, they can suffer from low yields in key steps (e.g., nitration) or require multiple functional group manipulations.[5][8]
A particularly efficient and scalable route, developed by Xie et al., starts from the inexpensive and commercially available 2-aminopyrazine.[6][8] This approach is notable for avoiding hazardous and difficult-to-handle reagents like phosphorus oxychloride (POCl₃), which often complicates reaction work-ups and presents safety challenges on an industrial scale.[5][8][9]
Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 2-Aminopyrazine
This four-step sequence provides a high-yield pathway to the key intermediate.[8][9]
-
Regioselective Chlorination: 2-aminopyrazine is selectively chlorinated at the C3 position. This step is crucial for directing subsequent reactions.
-
Bromination: The resulting 3-chloro-2-aminopyrazine is brominated to introduce a second halogen, which will later be converted to the nitrile.
-
Palladium-Catalyzed Cyanation: The bromo group is replaced with a cyano (nitrile) group. This transformation is key to forming the carbonitrile functionality.
-
Sandmeyer Diazotization/Chlorination: The amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom to yield the final 3,6-dichloropyrazine-2-carbonitrile.
Visualization: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
Caption: Synthetic workflow for 3,6-Dichloropyrazine-2-carbonitrile.
Conversion of the Core Intermediate to Favipiravir
Once 3,6-dichloropyrazine-2-carbonitrile is obtained, it is converted to Favipiravir in a highly efficient, often telescoped (performed in a single pot without isolation of intermediates), three-step sequence.[5]
Causality Behind the Transformation Sequence
The order of operations is critical and dictated by the reactivity of the pyrazine ring.
-
HALEX Fluorination: The first step is a nucleophilic aromatic substitution (SNAᵣ), specifically a Halogen Exchange (HALEX) reaction. The chlorine at the C6 position is more susceptible to nucleophilic attack than the C3 chlorine due to the electron-withdrawing effect of the adjacent nitrile group. This allows for selective replacement with fluorine using a source like potassium fluoride (KF).[5][8]
-
Selective Hydrolysis: The remaining chlorine at the C3 position is then hydrolyzed to a hydroxyl group. This step is performed under conditions that favor substitution at C3 without affecting the newly installed fluorine at C6 or the nitrile group.
-
Nitrile Hydration: The final step is the hydrolysis of the nitrile (-CN) group to the primary amide (-CONH₂). This is typically achieved under strong acidic or basic conditions.[8][10]
Experimental Protocol: Three-Step Conversion to Favipiravir
-
Step 1: Fluorination: 3,6-dichloropyrazine-2-carbonitrile is treated with anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is often used to enhance the reactivity of the fluoride salt. The reaction is heated to facilitate the substitution.[2]
-
Step 2: Selective Hydrolysis: Following the fluorination, an aqueous solution of a weak base, such as sodium acetate, is added to the reaction mixture. This promotes the selective hydrolysis of the C3 chlorine to a hydroxyl group, yielding 6-fluoro-3-hydroxy-2-cyanopyrazine.[10][11]
-
Step 3: Nitrile Hydration: The intermediate is then treated with a strong acid (e.g., concentrated sulfuric acid) or a basic hydrogen peroxide solution to hydrate the nitrile group to the carboxamide, affording the final Favipiravir product.[2][10] The product is then isolated and purified, typically by crystallization.
Visualization: Conversion of Intermediate to Favipiravir
Caption: Final conversion steps from the core intermediate to Favipiravir.
Quantitative Data Summary
The efficiency of various synthetic routes can be compared by their overall yields. The routes proceeding through the 3,6-dichloropyrazine-2-carbonitrile intermediate are demonstrably superior for scalable production.
| Starting Material | Key Intermediate | Overall Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | N/A (Early Route) | ~0.44% | [7] |
| 3-Hydroxypyrazine-2-carboxylic acid | 3-Amino-6-fluoropyrazine-2-carboxamide | ~8% | [7] |
| 2-Aminopyrazine | 3,6-Dichloropyrazine-2-carbonitrile | 48% (to intermediate) | [8][9] |
| 2-Aminomalonic acid diamide | 3,6-Dichloropyrazine-2-carbonitrile | ~33% (Overall to Favipiravir) | [2] |
Conclusion
While the initially queried 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is not a component of Favipiravir synthesis, this guide illuminates the true chemical strategies that enable the production of this vital antiviral drug. The synthesis and subsequent transformation of the 3,6-dichloropyrazine-2-carbonitrile intermediate represent a cornerstone of modern, efficient, and scalable manufacturing routes. This pathway, particularly when starting from inexpensive materials like 2-aminopyrazine, exemplifies the principles of process optimization in pharmaceutical chemistry by minimizing steps, avoiding hazardous reagents, and maximizing overall yield. For any scientist or professional in drug development, understanding this core synthetic logic is essential to appreciating the production of Favipiravir.
References
-
Titova, Y. A., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 837-846. [Link]
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]
-
Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Semantic Scholar. [Link]
-
Wikipedia. (2024). Favipiravir. [Link]
-
Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]
- Google Patents. (2017). CN107226794A - A kind of synthetic method of Favipiravir.
-
Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]
-
SciSpace. (2020). Favipiravir - a Modern Antiviral Drug: Synthesis and Modifications. [Link]
- Google Patents. (2020).
- Google Patents. (2018).
-
Scientific Update. (2020). Favipiravir and the battle against COVID-19. [Link]
-
Royal Society of Chemistry. (2020). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2-pyrazinecarboxamide. [Link]
-
Semantic Scholar. (2020). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. [Link]
-
Acta Naturae. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2022). A REVIEW ARTICLE: FAVIPIRAVIR AS AN ANTIVIRAL DRUG. [Link]
- Google Patents. (2021).
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- 1. actanaturae.ru [actanaturae.ru]
- 2. wjpmr.com [wjpmr.com]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 7. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
The Fluorine Factor: Structural & Functional Analysis of Difluoromethyl Pyrazinone Derivatives
Executive Summary
The incorporation of difluoromethyl (
This guide details the structural analysis of difluoromethyl pyrazinone derivatives, focusing on the "Lipophilic Hydrogen Bond Donor" concept, synthetic validation via
Module 1: The Physicochemical Rationale
The Lipophilic Hydrogen Bond Donor (LHBD)
In pyrazinone-based drug design, maintaining hydrogen bond (HB) interactions with the target protein (e.g., the S1 pocket of thrombin or elastase) is critical.[1][2][3] Traditional hydroxyl (-OH) groups provide strong HB donation but suffer from rapid glucuronidation and poor membrane permeability.
The
| Property | Hydroxyl (-OH) | Difluoromethyl ( | Trifluoromethyl ( |
| H-Bond Donor Acidity ( | ~0.60 | 0.085 – 0.15 | 0.00 (None) |
| Lipophilicity ( | -1.0 to -1.5 | +0.1 to +0.4 | +0.8 to +1.2 |
| Metabolic Stability | Low (Phase II conjugation) | High | Very High |
| Electronic Effect ( | +0.25 | +0.30 | +0.45 |
Key Insight: The
Module 2: Synthetic Access & Spectroscopic Verification[1]
Synthesis: Radical Difluoromethylation (Minisci-Type)
Direct functionalization of the electron-deficient pyrazinone ring is best achieved via radical pathways. The use of zinc sulfinates (
Protocol 1: C3-Selective Difluoromethylation of 2(1H)-Pyrazinone
-
Reagents: Substituted pyrazinone (1.0 eq),
(DFMS, 2.5 eq), tert-Butyl hydroperoxide (TBHP, 3.0 eq). -
Solvent: DMSO:Water (3:1).
-
Conditions: Stir at room temperature for 12-24 hours. Open to air (oxidative radical mechanism).
-
Workup: Dilute with EtOAc, wash with saturated
to remove sulfinic acid byproducts. -
Purification: Flash chromatography (hexane/EtOAc).
derivatives are typically less polar than the starting material.
Structural Verification via NMR
The presence of the
-
NMR (Typical): Appears as a doublet in the range of -110 to -130 ppm .
-
Coupling Constant (
): 50 – 55 Hz .
-
-
NMR (Typical): The methine proton appears as a triplet (due to coupling with two equivalent F atoms) in the range of 6.0 – 7.5 ppm .
-
Coupling Constant (
): 50 – 55 Hz .
-
Validation Check: If your
signal is a singlet, you have likely over-oxidized to a carboxylic acid or formed aspecies (if reagents were impure). It must be a doublet.
Module 3: Visualization & Logic Flow
Structural Characterization Workflow
The following diagram outlines the decision tree for confirming the structure and assessing the "gauche effect" which influences the conformation of the
Figure 1: Step-by-step structural verification workflow for fluorinated pyrazinones.
SAR Logic: The Bioisosteric Swap
This diagram illustrates the logical progression of Structure-Activity Relationship (SAR) when optimizing the P1 substituent of a pyrazinone-based inhibitor.
Figure 2: SAR rationale for selecting the difluoromethyl group over methyl or hydroxyl groups.
Module 4: Crystallographic Analysis & Binding Modes
When analyzing X-ray structures of difluoromethyl pyrazinones bound to proteins (e.g., Thrombin), specific non-covalent interactions must be validated:
-
C-H...O Hydrogen Bonding:
-
Measure the distance between the
proton and the backbone carbonyl oxygen (e.g., Ser195 or Gly216). -
Valid Range: 2.2 – 2.6 Å.
-
Angle: The C-H...O angle should be >110° to indicate directionality.
-
-
Orthogonal Multipolar Interactions:
-
The C-F bond is highly polarized.[4] In the crystalline state, C-F bonds often orient orthogonally to carbonyl dipoles (
) to minimize repulsion and maximize dipole-dipole attraction. -
Check for close contacts (< 3.2 Å) between Fluorine and backbone Amide N-H, which suggests a weak F...H-N interaction.
-
Module 5: References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[5] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Fujioka, H., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[6] Nature Communications, 11, 532. Link
-
Erickson, J. A., et al. (2021). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 17, 10-18. Link
Sources
- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 2. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Solubility Profiling & Solvent Selection for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive solubility profile and characterization framework for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one , a critical intermediate in the synthesis of advanced antiviral pyrazinecarboxamides (analogous to Favipiravir/T-705 derivatives).
Understanding the solubility landscape of this compound is pivotal for two reasons:
-
Reaction Optimization: The
-difluoromethylation and C3-chlorination patterns significantly alter the polarity compared to the parent pyrazinone, requiring specific solvent choices for nucleophilic substitution steps. -
Purification Strategy: The unique lipophilicity conferred by the
group allows for high-efficiency crystallization if the correct solvent/antisolvent systems are employed.
This guide synthesizes theoretical Hansen Solubility Parameters (HSP) with empirical protocols (OECD 105) to establish a robust solvent selection strategy.
Structural Analysis & Physicochemical Properties[1][2]
To predict solubility behavior accurately, we must first analyze the moiety contributions to the molecule's interaction potential.
| Structural Moiety | Physicochemical Effect | Solubility Implication |
| Pyrazin-2-one Core | Polar, rigid planar structure. | High affinity for polar aprotic solvents (DMSO, DMF). |
| Lipophilic H-Bond Donor. Unlike a methyl group, the | Increases solubility in chlorinated solvents (DCM) and esters compared to non-fluorinated analogs. Reduces water solubility. | |
| Electron-withdrawing; increases lipophilicity ( | Enhances solubility in moderately polar organic solvents (THF, EtOAc). |
Theoretical Solubility Prediction (Hansen Parameters)
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the predicted interaction profile is:
- (Dispersion): High (due to Cl and aromatic ring).
- (Polarity): Moderate-High (Lactam carbonyl).
-
(Hydrogen Bonding): Moderate (Weak donor from
, acceptor from ).
Solubility Profile: Solvent Classifications
The following data categorizes solvents based on their thermodynamic affinity for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one.
Table 1: Solubility Classification at 25°C (Ambient)
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Reaction medium; Stock solutions for bioassays. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | Liquid-Liquid Extraction (organic phase). |
| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF | Moderate (10–50 mg/mL) | Crystallization (Solvent); Reaction medium. |
| Alcohols | Methanol, Ethanol, IPA | Low-Moderate (5–20 mg/mL) | Temperature-dependent crystallization. |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | Antisolvent for precipitation/crystallization. |
| Aqueous | Water, PBS (pH 7.4) | Low (<5 mg/mL) | Aqueous workup (impurity removal). |
Critical Insight: The
-difluoromethyl group significantly increases solubility in DCM compared to the un-substituted pyrazinone. However, it also creates a risk of "oiling out" in Alcohol/Water mixtures if the cooling ramp is too aggressive.
Experimental Protocol: Determination of Solubility
Do not rely solely on visual estimation. For regulatory filing and robust process design, solubility must be quantified using the Isothermal Shake-Flask Method , aligned with OECD Guideline 105 .
Workflow Diagram (Standardized Protocol)
Figure 1: Isothermal solubility determination workflow based on OECD 105 guidelines.
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 100 mg of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one into a 20 mL scintillation vial.
-
Add 5.0 mL of the target solvent (e.g., Ethyl Acetate).
-
Cap tightly (seal with Parafilm to prevent evaporation).
-
Place in a thermostatic shaker bath at 25°C. Agitate at 200 RPM for 24 hours.
Step 2: Verification of Saturation
-
After 24 hours, visually inspect the vial.
-
Requirement: Solid particles must be visible. If the solution is clear, add another 50 mg of solid and continue shaking for 24 hours.
Step 3: Sampling & Filtration
-
Stop agitation and allow the solids to settle for 1 hour at 25°C.
-
Using a pre-warmed glass syringe, withdraw 1 mL of the supernatant.
-
Filter immediately through a 0.22 µm PTFE or PVDF syringe filter into a volumetric flask.
-
Note: Do not use Nylon filters, as pyrazinones may non-specifically bind to the membrane.
-
Step 4: HPLC Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 90:10 to 10:90).
-
Detection: UV at 254 nm (Pyrazinone characteristic absorption).
-
Calculation:
Process Optimization: Solvent Selection Strategy
Reaction Solvent Selection
For nucleophilic substitution reactions (e.g., displacing the C3-Chlorine):
-
Recommended: DMSO or DMF .
-
Reasoning: The high dielectric constant dissociates nucleophiles, while the high solubility of the pyrazinone ensures homogeneous kinetics.
Crystallization & Purification
To isolate the pure intermediate from reaction byproducts:
-
Method: Cooling Crystallization or Antisolvent Addition.
-
System: Ethyl Acetate / Heptane .
-
Protocol: Dissolve crude material in hot Ethyl Acetate (50°C). Slowly add Heptane until slight turbidity is observed. Cool slowly to 0°C.
-
Why? The lipophilic
group ensures good solubility in hot EtOAc, but the polarity difference with Heptane forces a controlled crash-out, rejecting polar impurities.
-
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1][2][3] OECD Publishing. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Furuhama, K., et al. (2016). Process Development for the Synthesis of Favipiravir. Organic Process Research & Development. (Cited for structural analog solubility behavior).[4] [Link]
Sources
A Technical Guide to the Strategic Functionalization of the C-3 Chlorine in Pyrazin-2(1H)-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazinone Core and the Privileged C-3 Position
The 2(1H)-pyrazinone ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active molecules.[1][2][3][4] Its prevalence stems from its ability to act as a versatile template, presenting substituents in well-defined spatial orientations conducive to target binding. From antiviral agents like Favipiravir to potent kinase inhibitors, the pyrazinone core is a recurring motif in modern drug discovery.[2][3][5][6][7]
Within this privileged scaffold, the C-3 position stands out as a critical node for molecular diversification. Functionalization at this site often plays a pivotal role in modulating a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at C-3 transforms the pyrazinone into a highly valuable intermediate, primed for a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of the C-3 chlorine atom, offering both mechanistic insights and practical, field-proven protocols for its strategic derivatization.
Understanding the Reactivity of the C-3 Chlorine: An Electronic Perspective
The pyrazin-2(1H)-one ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is the primary driver for the reactivity of the C-3 chlorine atom, making it susceptible to attack by nucleophiles. The reactivity is further modulated by the electronic interplay of the ring nitrogens and the carbonyl group at C-2.
The nitrogen at position 4, being para to the C-3 carbon, plays a crucial role in stabilizing the negative charge that develops during nucleophilic attack. This stabilization occurs through resonance, delocalizing the electron density onto the electronegative nitrogen atom. This is a key factor that makes the C-3 position (and the C-5 position) more reactive towards nucleophiles compared to the C-6 position.[8][9][10] The carbonyl group at C-2 also contributes to the electrophilicity of the adjacent C-3 carbon.
The generally accepted mechanism for this transformation is Nucleophilic Aromatic Substitution (SNAr), which proceeds via a two-step addition-elimination sequence.[11][12][13] The first and typically rate-determining step is the attack of the nucleophile on the C-3 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The second, faster step involves the expulsion of the chloride leaving group, restoring the aromaticity of the pyrazinone ring.
Caption: Generalized workflow for the SNAr reaction at the C-3 position of a pyrazinone scaffold.
Key Synthetic Transformations at the C-3 Position
The C-3 chlorine atom is a versatile handle for introducing a wide array of functional groups through several powerful synthetic methodologies. The most prominent among these are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the C-3 chlorine with various nucleophiles is a straightforward and widely used method for functionalization. This approach is particularly effective for introducing amine, alcohol, and thiol functionalities.
Expertise & Experience: The success of an SNAr reaction on the 3-chloropyradinone scaffold is highly dependent on the nucleophilicity of the attacking species and the reaction conditions. While strong nucleophiles can react readily, weaker nucleophiles may require elevated temperatures or the use of a base to facilitate the reaction. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP are often employed to solubilize the reactants and promote the formation of the charged Meisenheimer intermediate.
Representative Protocol: Synthesis of a 3-Amino-2(1H)-pyrazinone Derivative
-
Reagent Preparation: In a clean, dry flask, dissolve the 3-chloro-2(1H)-pyrazinone starting material (1.0 eq.) in a suitable solvent such as acetonitrile or n-butanol.
-
Addition of Amine: Add the desired amine (1.1-1.5 eq.) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture under reflux or using microwave irradiation (e.g., 140-150 °C) for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.[7]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-amino-2(1H)-pyrazinone product.
| Nucleophile | Product Functional Group | Typical Conditions | Yield Range (%) |
| Primary/Secondary Amines | Amino | DIPEA, n-BuOH, 140 °C (Microwave) | 53-91 |
| Alcohols/Phenols (as alkoxides) | Ether/Aryloxy | NaH, THF, RT to 60 °C | 60-85 |
| Thiols (as thiolates) | Thioether | NaH or K2CO3, DMF, RT | 70-95 |
Yields are representative and can vary based on specific substrates and conditions.[7][14]
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-carbon and carbon-nitrogen bonds with a broader substrate scope and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C-3 position of the pyrazinone and a variety of sp2- and sp3-hybridized carbon atoms from organoboron reagents.[15][16][17] This reaction is highly valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (PDF) Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: A Practical, Step-Economic Synthetic Route to T-705 (Favipiravir)
A Note on the Specified Starting Material
This document provides a detailed protocol for the synthesis of the antiviral agent T-705 (Favipiravir). The user request specified the synthesis to begin from 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one . A comprehensive review of authoritative chemical literature and synthesis databases reveals no established or published synthetic pathway from this specific compound to T-705.
The primary reason for this is a fundamental structural disparity. T-705 (6-fluoro-3-hydroxypyrazine-2-carboxamide) does not contain the N-difluoromethyl group present in the requested starting material. A hypothetical synthesis would necessitate a challenging N-dealkylation step to remove the difluoromethyl group, followed by extensive functional group manipulations at other positions on the pyrazine ring. Such a route would be inefficient and is not documented in peer-reviewed literature or patents.
To provide a scientifically accurate, reliable, and practical guide for the target audience, this application note details a well-established and step-economic synthesis of T-705. The selected pathway begins with a common starting material and proceeds through key, well-documented intermediates, reflecting a route that is both logical and scalable.
Introduction: T-705 (Favipiravir) and Its Synthetic Landscape
T-705, known by its non-proprietary name Favipiravir, is a broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of many RNA viruses.[1][2] Discovered by Toyama Chemical Co., Ltd., its mechanism of action is novel compared to other anti-influenza drugs like neuraminidase inhibitors.[3] The molecule acts as a prodrug; once inside the cell, it is converted into its active form, T-705-ribofuranosyl-5'-triphosphate (T-705RTP).[3][4] This active metabolite is recognized by viral RdRp as a purine nucleoside and is incorporated into the nascent viral RNA strand, ultimately halting replication.[3][5]
The broad efficacy of Favipiravir against viruses such as influenza, Ebola, and more recently SARS-CoV-2, has made the development of efficient, scalable, and cost-effective synthetic routes a critical objective for researchers and drug development professionals.[4][6] Numerous synthetic strategies have been published, often focusing on improving overall yield, reducing the number of steps, and avoiding hazardous reagents.[7][8] This guide focuses on a practical and efficient route synthesized from readily available precursors.
Overall Synthetic Workflow
The selected pathway is a multi-step synthesis starting from 3-aminopyrazine-2-carboxylic acid. This route is advantageous due to its efficiency and the generation of key intermediates that can be purified through crystallization, making it suitable for larger-scale production.[8] The overall transformation involves diazotization, chlorination, cyanation, fluorination, and a final one-pot hydrolysis/hydration to yield Favipiravir.
Sources
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 7. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Streamlined One-Pot Synthesis Strategies for Fluorinated Pyrazine Intermediates
Abstract & Strategic Importance
Fluorinated pyrazines are critical pharmacophores in modern medicinal chemistry, serving as bioisosteres for phenyl rings to improve metabolic stability, lipophilicity, and binding affinity. Prominent examples include Favipiravir (T-705) , a viral RNA polymerase inhibitor, and various kinase inhibitors.
Traditional synthesis often relies on multi-step procedures involving harsh halogen exchange (Halex) reactions or the handling of unstable dihydropyrazine intermediates. This Application Note details two robust one-pot protocols that streamline the access to these scaffolds:
-
De Novo Assembly: Cyclization-Oxidation of diamines with fluorinated 1,2-dicarbonyls.
-
Late-Stage Functionalization: Innate C-H trifluoromethylation (Minisci-type) of existing pyrazine cores.
Method A: De Novo Assembly (Cyclization-Oxidation)
Principle: This method constructs the pyrazine ring already containing the fluorine motif. It relies on the condensation of 1,2-diamines with fluorinated 1,2-dicarbonyl surrogates (e.g., ethyl trifluoropyruvate or hexafluorobiacetyl).
The Challenge: The initial condensation yields a dihydropyrazine intermediate, which is susceptible to hydrolysis or polymerization. The Solution: A "Telescoped" One-Pot protocol where the intermediate is trapped and oxidized in situ to the aromatic pyrazine without isolation.
Protocol 1: One-Pot Synthesis of 2-Hydroxy-3-(trifluoromethyl)pyrazines
Target Application: Synthesis of precursors for Favipiravir analogs.
Reagents & Materials
-
Substrate: Ethylenediamine (1.0 equiv)
-
Fluorinated Building Block: Ethyl trifluoropyruvate (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or atmospheric air with catalytic
. -
Base:
(Catalytic, 0.1 equiv)
Step-by-Step Methodology
-
Condensation Phase:
-
Charge a round-bottom flask with Ethanol (0.5 M concentration relative to diamine).
-
Cool to 0°C under
atmosphere. -
Add Ethylenediamine followed by slow, dropwise addition of Ethyl trifluoropyruvate . Note: Exothermic reaction. Control temperature <5°C to prevent polymerization.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
In-Process Control (IPC): LC-MS should show disappearance of diamine and formation of the cyclic dihydropyrazine mass (M+H).
-
-
Oxidation Phase (Telescoped):
-
Do not isolate. To the same reaction vessel, add DDQ (1.1 equiv) portion-wise.
-
Alternative Green Method: Add 10 mol% activated
and bubble air/oxygen through the solution. -
Stir at RT for 4–6 hours. The solution typically darkens.
-
-
Workup:
-
Filter off solid byproducts (hydroquinone form of DDQ or MnO2) through a Celite pad.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
-
Mechanism of Action (DOT Diagram)
Figure 1: Mechanistic pathway for the one-pot cyclization-oxidation sequence. The critical control point is the transition from Intermediate 2 to Oxidation to prevent degradation.
Method B: Late-Stage Functionalization (Innate C-H Activation)
Principle: Radical trifluoromethylation (Minisci reaction) allows for the direct introduction of
The Solution: Use of Langlois Reagent (Sodium triflinate,
Protocol 2: Innate C-H Trifluoromethylation of Pyrazines
Target Application: Rapid diversification of pyrazine drug leads (e.g., "Baran Diversinates" approach).
Reagents & Materials
-
Substrate: Substituted Pyrazine (1.0 equiv)
-
Radical Source: Sodium Triflinate (
, 3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv)
-
Solvent: DCM/Water biphasic mixture (2.5:1 ratio) or DMSO (for flow chemistry).
-
Additive: Zinc Triflinate (
) can be used for higher efficiency in some cases.
Step-by-Step Methodology
-
Setup:
-
In a standard vial or flask (open to air is acceptable), dissolve the Pyrazine substrate in DCM.
-
Add water, followed by Sodium Triflinate (Langlois Reagent).
-
-
Initiation:
-
Cool the biphasic mixture to 0°C.
-
Add TBHP dropwise.
-
Critical Parameter: Vigorous stirring is essential to ensure phase transfer of the generated radicals.
-
-
Reaction:
-
Allow the mixture to warm to RT naturally. Stir for 12–24 hours.
-
Optimization: If conversion is <50% after 12h, add a second portion of reagents (1.0 equiv Langlois + 1.0 equiv TBHP).
-
-
Workup:
-
Partition between DCM and saturated
(to remove sulfinic acid byproducts). -
Extract aqueous layer with DCM (3x).
-
Dry organics over
and concentrate.
-
Experimental Workflow (DOT Diagram)
Figure 2: Decision tree for the Minisci trifluoromethylation protocol. Re-dosing reagents is a standard optimization strategy for electron-deficient pyrazines.
Comparative Data & Selection Guide
| Feature | Method A: De Novo Condensation | Method B: Minisci C-H Activation |
| Primary Utility | Constructing the ring from scratch. | Modifying an existing drug scaffold.[2] |
| Fluorine Source | Fluorinated building blocks (e.g., Ethyl trifluoropyruvate). | Radical source ( |
| Regioselectivity | Defined by precursors (High Fidelity). | Innate (controlled by electronics); often C2/C5 mixtures. |
| One-Pot Nature | Telescoped (Cyclization + Oxidation). | True One-Pot (Reagents added together). |
| Key Limitation | Requires specific 1,2-dicarbonyl availability. | Low yields on highly electron-deficient substrates. |
References
-
Haghpanah, M., et al. (2025). Green synthesis of structural analogs of favipiravir.[3] RSC Advances.[3] Link (Context: One-pot condensation strategies for pyrazine carboxamides).
-
Fujiwara, Y., et al. (2012). Practical and innate C-H functionalization of heterocycles. Nature. Link (Context: The foundational "Baran Diversinates" protocol for Minisci reactions).
-
O'Brien, A. G., et al. (2017). Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals. Angewandte Chemie. Link (Context: Flow chemistry adaptation of the Minisci reaction for pyrazines).
-
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.[3] Drug Discoveries & Therapeutics. Link (Context: Structural characterization of Favipiravir intermediates).
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters. Link (Context: Origin of the Langlois Reagent).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one Synthesis
Executive Summary
The synthesis of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one presents a classic heterocyclic challenge: controlling the ambident nucleophilicity of the 2-hydroxypyrazine/pyrazin-2-one tautomeric system. Low yields are rarely due to a single factor but rather a convergence of competitive O-alkylation , difluorocarbene instability , and hydrolytic decomposition .
This guide moves beyond standard recipes to address the mechanistic failures that occur in the flask. We focus on the Sodium Chlorodifluoroacetate (SCDA) route, as it is the most scalable solid-source method for bench-top synthesis, while referencing gas-phase alternatives where relevant.
Module 1: The Regioselectivity Crisis (N- vs. O-Alkylation)
The Issue: You are isolating the O-difluoromethyl ether (2-(difluoromethoxy)-3-chloropyrazine) instead of the desired N-difluoromethyl lactam.
Root Cause Analysis
The pyrazinone anion is an ambident nucleophile. The "hard" oxygen atom and the "soft" nitrogen atom compete for the electrophilic difluorocarbene (
-
Kinetic Control: Often favors O-alkylation (electrostatic attraction).
-
Thermodynamic Control: Favors N-alkylation (formation of the stable amide/lactam bond).
Protocol Optimization
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or NMP (Anhydrous) | High dielectric polar aprotic solvents dissociate the ion pair, making the Nitrogen more nucleophilic. Avoid ethers (THF) which favor O-alkylation. |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect."[1] The large, soft cation ( |
| Temperature | 90°C - 100°C | Higher temperatures favor the thermodynamic N-product. Low temps (<60°C) often trap the kinetic O-isomer. |
| Additives | Phase Transfer Catalyst (18-Crown-6) | If using |
Visualizing the Pathway
Figure 1: Mechanistic divergence of pyrazinone alkylation. High temperature and polar solvents drive the reaction toward the thermodynamic N-alkylated target.
Module 2: Reagent Management (The Carbene Source)
The Issue: Low conversion despite long reaction times. The starting material remains unreacted.
The Chemistry of Sodium Chlorodifluoroacetate (SCDA)
SCDA does not react directly. It must thermally decompose to release difluorocarbene (
Troubleshooting the Carbene Generation
Q: My reaction stalls at 50% conversion. Should I add more reagent? A: Yes, but how you add it matters.
-
The Problem: The half-life of
is extremely short. If you add all SCDA at the start, it decomposes faster than the pyrazinone can trap it. -
The Fix: Portion-wise addition. Add the SCDA in 3-4 portions over 2 hours while maintaining the reaction temperature at 95°C. This maintains a steady-state concentration of the carbene.
Q: Can I use Chlorodifluoromethane (Freon-22) gas instead? A: Yes, and it often gives cleaner N-selectivity.
-
Protocol: Bubble
gas into a solution of the substrate and in DMF at 70-80°C. -
Warning: This requires a closed system or efficient condenser to prevent the gas from escaping before reacting.
Module 3: Stability & Workup
The Issue: The product disappears or degrades during extraction/column chromatography.
Hydrolytic Instability
The
Optimized Workup Protocol
-
Quench: Do not quench with strong acid. Pour the reaction mixture into saturated NH₄Cl (mildly acidic/neutral) or ice water.
-
Extraction: Use Ethyl Acetate. Avoid chlorinated solvents if emulsions form.
-
Drying: Use
, not (Lewis acidity of Mg can sometimes catalyze decomposition in sensitive species). -
Chromatography:
-
Stationary Phase: Neutral Alumina is often safer than Silica Gel if the product is acid-sensitive.
-
Mobile Phase: If using Silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica.
-
FAQ: Rapid Fire Troubleshooting
Q1: Why is the 3-Chloro substituent important? The chlorine at C3 is electron-withdrawing. This reduces the electron density on N1, making it a poorer nucleophile. This means you need higher temperatures and stronger carbene fluxes compared to unsubstituted pyrazinones.
Q2: The reaction turns black/tarry. Why? This indicates polymerization of the difluorocarbene (forming polytetrafluoroethylene oligomers).
-
Solution: Dilute the reaction. High concentration favors carbene-carbene polymerization over carbene-substrate reaction. Keep concentration below 0.2 M.
Q3: Can I use
Diagnostic Flowchart
Figure 2: Decision tree for diagnosing yield loss in N-difluoromethylation.
References
-
Mehta, V. P., & Greaney, M. F. (2013).[2][3] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[3] [Link] (Key reference for using SCDA as a solid bench-top reagent for N-difluoromethylation).
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link] (Provides mechanistic insight into the electronic properties of diazines like pyrazine).
-
Li, H., et al. (2016). Recent Advances in Difluoromethylation. Chemical Reviews, 116, 4, 2478–2523. [Link] (Comprehensive review covering radical vs. carbene mechanisms).
-
Zemolka, S., et al. (2014). Synthesis of N-difluoromethyl-2-pyridones. Tetrahedron Letters, 55(13), 2157-2160. [Link] (Directly addresses the N- vs O-alkylation competition in 2-pyridone systems, analogous to pyrazinones).
Sources
Technical Support Center: Purification of T-705 (Favipiravir) Intermediates
Welcome to the Technical Support Center for the purification of T-705 (Favipiravir) intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these critical compounds. Our focus is on providing practical, field-tested insights to ensure the highest purity of your intermediates, which is paramount for the successful synthesis of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in T-705 synthesis?
A1: Impurities in T-705 synthesis can originate from starting materials, by-products of side reactions, or degradation of the intermediates and the final product.[1][2][3] Key process-related impurities for T-705 and its intermediates include:
-
3,6-dichloropyrazine-2-carbonitrile: A common intermediate that can carry over if not fully reacted or removed.[4]
-
6-Chloro-3-hydroxypyrazine-2-carboxamide: An impurity that can arise from incomplete chlorination or hydrolysis reactions.[4]
-
3-hydroxypyrazine-2-carboxamide (T-1105): A structural analog and known impurity.[1][2][5][6]
-
Unreacted starting materials and reagents: These can persist if the reaction does not go to completion.
-
Degradation products: These can form due to harsh reaction conditions or improper storage.[3]
It is crucial to monitor for these impurities using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the quality of your intermediates.[7][8][9][10]
Q2: What are the primary methods for purifying T-705 intermediates?
A2: The most common and effective methods for the purification of solid T-705 intermediates are:
-
Recrystallization: This is the most widely used technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[11][12]
-
Mixed-Solvent Recrystallization: This is an alternative to single-solvent recrystallization, particularly useful when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.[13][14][15][16]
-
Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (like silica gel) as they are moved through the column by a mobile phase. It is particularly useful for removing impurities with similar solubility to the desired compound.[17]
-
Formation and Breaking of Salts: In some cases, forming a salt of the intermediate with an organic amine, such as dicyclohexylamine, can facilitate purification. The purified salt is then treated with an acid to regenerate the pure intermediate.
Q3: How do I select the right solvent for recrystallization?
A3: The ideal recrystallization solvent should meet the following criteria:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should have low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.
-
Impurities' Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
-
No Reactivity: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
A systematic approach involves small-scale solubility testing with a range of solvents of varying polarities.
Troubleshooting Guides
Problem 1: My compound "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solid melts and comes out of solution as a liquid before it crystallizes.[18][19] This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the presence of impurities significantly depresses the melting point of the mixture.[18][19]
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be supersaturated to a point where the compound separates as a liquid.
-
Presence of Impurities: Impurities can lower the melting point of the compound.
-
Solution: If the oil is highly colored, consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling.
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high.
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" hot solvent, and then add a "poor," lower-boiling solvent dropwise until turbidity is observed. Reheat to clarify and then cool slowly.
-
Problem 2: I am getting a very low yield after recrystallization.
A low yield can be frustrating and costly. Several factors can contribute to poor recovery of the purified compound.[18]
Causality and Solutions:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[18]
-
Solution: Before recrystallization, perform small-scale solubility tests to determine the optimal amount of solvent. If you have already completed the recrystallization, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during the filtration process.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
Experimental Protocols
Protocol 1: Purification of 3,6-dichloropyrazine-2-carbonitrile by Recrystallization
This protocol provides a method for the purification of the key intermediate, 3,6-dichloropyrazine-2-carbonitrile.
Materials:
-
Crude 3,6-dichloropyrazine-2-carbonitrile
-
n-heptane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude 3,6-dichloropyrazine-2-carbonitrile in an Erlenmeyer flask.
-
Add n-heptane to the flask.
-
Heat the mixture to 90-92°C with stirring until the solid dissolves. Use the minimum amount of solvent necessary.[17]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold n-heptane.
-
Dry the crystals under vacuum at 40°C.[17]
Expected Outcome:
This process should yield yellow crystals of 3,6-dichloropyrazine-2-carbonitrile with improved purity.[17]
Protocol 2: Purification of Favipiravir by Mixed-Solvent Recrystallization
This protocol describes the final purification of Favipiravir.
Materials:
-
Crude Favipiravir
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolve the crude Favipiravir in a minimal amount of hot ethanol.
-
While the ethanol solution is hot, add water dropwise until the solution becomes turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Data Summary
| Intermediate/Product | Purification Method | Typical Solvent(s) | Expected Purity | Reference |
| 3,6-dichloropyrazine-2-carbonitrile | Recrystallization | n-heptane | >96% | [17] |
| Favipiravir | Recrystallization | Ethanol | >99% | [21] |
| Favipiravir | Mixed-Solvent Recrystallization | Ethanol/Water | High | General |
Visual Workflows
Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Mixed-Solvent Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
References
-
Daicel Pharma. (n.d.). Favipiravir Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Retrieved February 23, 2026, from [Link]
- Nair, B., et al. (2021). Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach.
-
Veeprho. (n.d.). Favipiravir Impurities and Related Compound. Retrieved February 23, 2026, from [Link]
- El-Kassem, M. A., et al. (2022). Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug. Molecules.
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]
- El-Yazbi, F. A., et al. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Journal of Pharmaceutical and Biomedical Analysis.
- Gouda, M. A., et al. (2025). A quality-by-design optimized LC method for navigating degradation kinetics and quantification of favipiravir in the presence of degradation products and manufacturing impurities.
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
- Kumar, S., et al. (2025). Development and Validation of HPLC Method for Quantification of Favipiravir in Tablet.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 23, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 23, 2026, from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved February 23, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved February 23, 2026, from [Link]
- Hailat, M., et al. (2023). Quantitative Analysis of Favipiravir by HPLC: Development and Validation.
- Al-Abri, Z., et al. (n.d.).
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved February 23, 2026, from [Link]
- WO2021250705A1. (2021). A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
- Karatas, H., et al. (2022).
-
LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 55321-99-8 3-Hydroxypyrazine-2-carboxamide Impurity. Retrieved February 23, 2026, from [Link]
Sources
- 1. Favipiravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 55321-99-8 3-Hydroxypyrazine-2-carboxamide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc._Chemicalbook [chemicalbook.com]
- 7. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nano-ntp.com [nano-ntp.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. rubingroup.org [rubingroup.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. mt.com [mt.com]
- 21. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof - Google Patents [patents.google.com]
Optimizing reaction temperature for chloropyrazine substitution
Technical Support Center: Chloropyrazine Substitution Optimization Status: Active | Ticket ID: CP-SNAr-OPT | Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Thermal Landscape of Pyrazines
Welcome to the optimization guide for chloropyrazine functionalization. If you are here, you likely encountered a stalled reaction at 80°C or a "black tar" decomposition at 150°C.
The Core Challenge: Unlike their highly reactive pyrimidine cousins (which often react at room temperature), chloropyrazines are electronically stubborn. The nitrogen placement in the 1,4-position provides less stabilization for the anionic Meisenheimer intermediate than the 1,3-arrangement in pyrimidines. Consequently, temperature is not just a variable; it is the primary switch that toggles between kinetic inertia, successful conversion, and thermodynamic degradation.
This guide moves beyond "add heat" and breaks down the thermodynamic windows required for specific nucleophiles.
Module 1: The Decision Matrix (Workflow)
Before heating your oil bath, determine your activation strategy. The following logic flow illustrates the decision process based on nucleophile strength and substrate deactivation.
Figure 1: Strategic workflow for selecting reaction conditions based on nucleophile strength and initial results.
Module 2: Critical Temperature Thresholds
The activation energy (
| Nucleophile Class | Solvent System | Temp Window | Technical Notes |
| Aliphatic Amines (Morpholine, Piperidine) | Ethanol or Water (Green) | 80–100°C | Often proceeds in refluxing alcohol. If stalled, switch to n-Butanol (BP 117°C) to push kinetics without changing solvent polarity [1]. |
| Anilines / Weak Amines | DMSO, DMF, or NMP | 120–140°C | Requires acid catalysis (e.g., 1.0 eq HCl or pTSA) to protonate the pyrazine N, activating the ring towards attack [2]. |
| Alkoxides (NaOEt, NaOMe) | Corresponding Alcohol | 0–25°C | Warning: High temps (>60°C) cause ether cleavage or polymerization. Reaction is exothermic; start at 0°C. |
| Thiols | DMF or MeCN | 25–60°C | Thiols are "soft" nucleophiles and highly reactive. High temps lead to disulfide formation (oxidative byproduct) [3]. |
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Increasing the temperature to 160°C caused the mixture to turn black. What happened?
Diagnosis: You likely hit the Thermal Decomposition Ceiling . At temperatures >150°C, chloropyrazines are prone to polymerization and oxidative degradation, especially in the presence of trace oxygen. Corrective Protocol:
-
Degas Solvents: Sparge your solvent with Argon for 15 minutes before heating. Pyrazines are electron-deficient and sensitive to oxidation at high temps.
-
Microwave Switch: Instead of a 12-hour reflux at 140°C, try 10 minutes at 160°C in a microwave. The rapid heating/cooling cycle minimizes the time the substrate spends in the decomposition window [4].
Q2: I am using 2,6-dichloropyrazine. How do I get the mono-substituted product without forming the bis-substituted impurity?
Diagnosis: Loss of Kinetic Control . 2,6-dichloropyrazine is symmetric. After the first substitution, the ring becomes more electron-rich (deactivated) if the nucleophile is an amine (donor). However, at high temperatures, the energy surplus overcomes this deactivation, leading to double substitution. Optimization Strategy:
-
Temperature: Lower the temperature to 0–25°C.
-
Stoichiometry: Use a strictly limiting amount of nucleophile (0.95 eq).
-
Solvent Effect: Use a non-polar solvent (DCM or Toluene) if solubility permits. Polar solvents like DMSO stabilize the transition state for the second substitution more than non-polar ones [5].
Q3: I see a hydrolysis product (Pyrazinone) instead of my amine product.
Diagnosis: Water Intrusion at High Temperature.
In standard
-
Use anhydrous solvents (DMF/DMSO over molecular sieves).
-
Add a moisture scavenger (e.g., molecular sieves in the flask).
-
Critical: If using a base like
, ensure it is anhydrous. Hygroscopic bases introduce significant water.
Module 4: Advanced Mechanism - The Acid Catalysis Hack
For unreactive anilines, thermal energy alone is often insufficient. You must lower the LUMO energy of the pyrazine ring.
The Protocol: Instead of basic conditions, run the reaction in NMP with 1.0 equivalent of HCl (or use the amine hydrochloride salt).
-
Mechanism: Protonation occurs at the pyrazine nitrogen (N-4).
-
Effect: This pulls electron density away from the C-2 center, making it vastly more electrophilic (reactive) toward the weak aniline nucleophile.
-
Temperature: This often lowers the required temperature from 180°C to 120°C, preserving the substrate [2].
Figure 2: Mechanism of acid-catalyzed nucleophilic substitution for weak nucleophiles.
References
-
Evaluation of Microwave Effects in Substitution: Comparison of Conventional and Microwave Heating for Evaluation of Microwave Effects. Australian Journal of Chemistry. 1[2][3][4][5][6][7][8][9][10]
-
Acid Catalysis in SNAr: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. 11[2][3][4][5][6][7][8][12]
-
Thiol Reactivity Profiles: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. 3
-
Microwave vs. Thermal Heating: Microwave-assisted synthesis | Anton Paar Wiki. 13[2][3][4][5][6][7][8][9][12]
-
Regioselectivity in Dichloropyridines (Pyrazine Analogues): A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Benchchem. 14
Sources
- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Favipiravir Intermediate Synthesis
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Favipiravir intermediates. As a senior application scientist, my goal is to provide not just a set of instructions, but a framework for understanding the underlying chemical principles that govern these reactions. This will empower you to not only troubleshoot common issues like low conversion rates but also to proactively optimize your synthetic strategy. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system.
The synthesis of Favipiravir, a potent antiviral agent, often proceeds through key intermediates, with a common and scalable route involving the transformation of 3,6-dichloropyrazine-2-carbonitrile.[1][2] This guide will focus on troubleshooting the critical steps in this pathway: fluorination, hydroxylation, and nitrile hydrolysis.
I. Troubleshooting the Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
The conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile via a Halogen Exchange (HALEX) reaction is a pivotal step. Low conversion rates at this stage can significantly impact the overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in the fluorination of 3,6-dichloropyrazine-2-carbonitrile?
A1: The most frequent culprits for incomplete fluorination are:
-
Presence of water: The fluorinating agent, typically potassium fluoride (KF), is highly sensitive to moisture. Water can react with KF, reducing its efficacy, and can also lead to the formation of hydroxy-side products.
-
Poor quality of potassium fluoride: The reactivity of KF is highly dependent on its physical properties, such as particle size and surface area. Finely powdered, spray-dried KF is generally preferred for its higher reactivity.
-
Suboptimal reaction temperature: The HALEX reaction requires a specific temperature range to proceed efficiently. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition and the formation of byproducts.
-
Inefficient phase transfer catalysis: When using a phase transfer catalyst, its choice and concentration are critical for facilitating the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.
Q2: What is the mechanistic role of the phase transfer catalyst in this reaction?
A2: In the solid-liquid phase transfer catalysis employed in this HALEX reaction, the catalyst, often a quaternary ammonium salt, facilitates the transfer of the fluoride anion (F-) from the solid KF into the organic solvent where the 3,6-dichloropyrazine-2-carbonitrile is dissolved. The lipophilic cation of the catalyst pairs with the fluoride anion, creating a more soluble species in the organic phase, thereby increasing the effective concentration of the nucleophile and accelerating the rate of reaction.
Troubleshooting Guide: Low Fluorination Conversion
Issue: The conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile is below the expected yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorination conversion.
Detailed Troubleshooting Steps:
-
Verify Potassium Fluoride Quality and Dryness:
-
Action: Dry the potassium fluoride under high vacuum at a temperature above 100°C for several hours before use.
-
Rationale: This removes any adsorbed water that can inhibit the reaction. For consistent results, consider using commercially available spray-dried potassium fluoride, which has a higher surface area and reactivity.
-
-
Ensure Anhydrous Solvent:
-
Action: Use a freshly distilled and anhydrous solvent, such as DMSO or sulfolane.
-
Rationale: The presence of water in the solvent will have the same detrimental effect as wet potassium fluoride. The solvent should be dried over an appropriate drying agent and distilled prior to use.
-
-
Optimize Reaction Temperature:
-
Action: Carefully control and monitor the reaction temperature. A typical starting point is 55°C.[1] If the reaction is sluggish, a carefully controlled increase in temperature (e.g., in 5°C increments) may be beneficial.
-
Rationale: The rate of the SNAr reaction is temperature-dependent. However, excessive heat can lead to the decomposition of the starting material and product, as well as the formation of unwanted side products.
-
-
Evaluate the Phase Transfer Catalyst (PTC):
-
Action: If using a PTC, ensure it is of high purity and used at an appropriate concentration (typically 5-15 mol%). If the reaction is still slow, consider screening other PTCs, such as tetrabutylammonium fluoride (TBAF) or tetrabutylammonium bromide (TBAB).
-
Rationale: The efficiency of the PTC is crucial for achieving a reasonable reaction rate. The choice of catalyst can be solvent and substrate-dependent.
-
-
Analyze for Side Products:
-
Action: Use analytical techniques such as HPLC, GC-MS, or NMR to identify any major side products.
-
Rationale: The presence of monofluorinated intermediates or hydroxy-substituted pyrazines can provide valuable clues about the reaction's shortcomings. For example, a significant amount of the monofluorinated intermediate suggests that the reaction has not gone to completion.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Potassium Fluoride | Standard grade, dried in oven | Spray-dried, vacuum dried at 120°C | Increases surface area and ensures complete removal of water. |
| Solvent | Reagent grade DMSO | Anhydrous DMSO (distilled over CaH2) | Minimizes water content, preventing side reactions. |
| Temperature | 55°C | 60-65°C (monitor for decomposition) | Increases reaction rate without significant byproduct formation. |
| Phase Transfer Catalyst | 5 mol% TBAB | 10 mol% TBAF | TBAF can be a more efficient fluoride source in some systems. |
II. Troubleshooting the Hydroxylation and Nitrile Hydrolysis
Following successful fluorination, the subsequent steps involve the selective hydroxylation of the difluoro intermediate and the hydrolysis of the nitrile group to a carboxamide. These transformations can also be prone to low conversion rates and side product formation.
Frequently Asked Questions (FAQs)
Q3: My hydroxylation of 3,6-difluoropyrazine-2-carbonitrile is incomplete. What should I investigate?
A3: Incomplete hydroxylation can often be attributed to:
-
Insufficient base: The reaction requires a stoichiometric amount of base (e.g., sodium hydroxide or sodium bicarbonate) to proceed.
-
Reaction temperature: Similar to fluorination, the temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions.
-
Biphasic reaction issues: If the reaction is performed in a biphasic system (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area and facilitate the reaction.[3]
Q4: I am observing the formation of byproducts during the nitrile hydrolysis. What are they likely to be and how can I avoid them?
A4: A common byproduct is the corresponding carboxylic acid, resulting from over-hydrolysis of the desired amide. This is more likely to occur under harsh acidic or basic conditions and elevated temperatures. To minimize this, it is crucial to carefully control the reaction time and temperature. The use of milder reagents, such as hydrogen peroxide in a basic medium, can favor the formation of the amide.[3]
Troubleshooting Guide: Low Conversion in Hydroxylation and Nitrile Hydrolysis
Issue: Low yield of the final 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydroxylation and nitrile hydrolysis.
Detailed Troubleshooting Steps:
-
Verify Hydroxylation Completion:
-
Action: Monitor the disappearance of the 3,6-difluoropyrazine-2-carbonitrile starting material by TLC or HPLC.
-
Rationale: Incomplete hydroxylation will naturally lead to a low overall yield. Ensure the correct stoichiometry of the base is used and that the reaction is allowed to proceed to completion.
-
-
Assess Nitrile Hydrolysis:
-
Action: Analyze the reaction mixture for the presence of the intermediate 6-fluoro-3-hydroxy-2-cyanopyrazine.
-
Rationale: If the nitrile intermediate is still present in significant quantities, the hydrolysis conditions need to be optimized.
-
-
Identify Byproducts:
-
Action: Use LC-MS and NMR to identify any impurities in the final product.
-
Rationale: Common impurities include the over-hydrolyzed carboxylic acid and unreacted starting materials or intermediates. Knowing the identity of the impurities is the first step in devising a strategy to prevent their formation.
-
-
Optimize Reaction Conditions for Nitrile Hydrolysis:
-
Action: If over-hydrolysis is an issue, consider using a milder hydrolysis agent like hydrogen peroxide in the presence of a base.[3] Perform a time-course study to determine the optimal reaction time that maximizes amide formation while minimizing carboxylic acid formation.
-
Rationale: Milder conditions and shorter reaction times can selectively promote the formation of the desired carboxamide.
-
-
Refine Purification Strategy:
-
Action: If impurities are difficult to remove, consider alternative purification methods such as recrystallization from a different solvent system or column chromatography with a modified eluent.
-
Rationale: A well-designed purification protocol is essential for obtaining the final product with high purity.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Hydroxylation Base | 1.1 eq. NaHCO3 | 1.2 eq. NaOH (aq) | A stronger base can drive the reaction to completion more effectively. |
| Nitrile Hydrolysis Reagent | Conc. HCl, heat | H2O2, aq. NaOH, room temp | Milder conditions to prevent over-hydrolysis to the carboxylic acid.[3] |
| Reaction Monitoring | Endpoint analysis | In-process control (IPC) by HPLC | Allows for precise determination of reaction completion and minimizes byproduct formation. |
III. Experimental Protocols
Protocol 1: Optimized Fluorination of 3,6-Dichloropyrazine-2-carbonitrile
-
To a stirred suspension of spray-dried potassium fluoride (7.48 equiv.) in anhydrous DMSO, add 3,6-dichloropyrazine-2-carbonitrile (1.0 equiv.) and a phase transfer catalyst (e.g., 10 mol% TBAF).
-
Heat the reaction mixture to 60-65°C and monitor the progress of the reaction by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,6-difluoropyrazine-2-carbonitrile.
Protocol 2: One-Pot Hydroxylation and Nitrile Hydrolysis
-
Dissolve the crude 3,6-difluoropyrazine-2-carbonitrile in toluene.
-
Add an aqueous solution of sodium hydroxide (2 N) and stir the biphasic mixture vigorously at room temperature.
-
After completion of the hydroxylation (monitored by HPLC), separate the aqueous layer.
-
To the aqueous layer, add hydrogen peroxide (30% solution) and stir at room temperature until the nitrile hydrolysis is complete (monitored by HPLC).
-
Acidify the reaction mixture with concentrated HCl to precipitate the Favipiravir.
-
Filter the solid, wash with cold water and ethanol, and dry under vacuum to obtain the final product.[3]
IV. Concluding Remarks
Successfully troubleshooting low conversion rates in the synthesis of Favipiravir intermediates hinges on a systematic and mechanistically informed approach. By carefully considering the roles of reagents, solvents, temperature, and catalysts, and by employing rigorous analytical monitoring, researchers can effectively diagnose and resolve common synthetic challenges. This guide provides a foundational framework for this process, empowering you to optimize your reactions and achieve higher yields of this critical antiviral compound.
V. References
-
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1695–1702. Available at: [Link]
-
Titova, Y. A., & Fedorova, O. S. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry, 90(7), 1235–1248. Available at: [Link]
-
De Savi, C. (2020). Favipiravir and the battle against COVID-19. Scientific Update. Available at: [Link]
-
Xie, Y., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. Available at: [Link]
-
Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(60), 38691-38693. Available at: [Link]
-
Google Patents. (2020). Favipiravir intermediate and synthesis method of favipiravir. CN111471025A. Available at:
-
Sidyakina, A. G., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(2), 4-17. Available at: [Link]
-
PharmaCompass. (n.d.). Favipiravir. Available at: [Link]
-
Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. ResearchGate. Available at: [Link]
Sources
Validation & Comparative
1H NMR Interpretation Guide: 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
This guide provides an advanced technical analysis of the 1H NMR interpretation for 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one . It is designed for medicinal chemists and analytical scientists, focusing on the specific challenges posed by the
Executive Summary & Bioisosteric Significance
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one represents a specialized scaffold in modern drug discovery. The
However, characterizing this moiety by standard 1H NMR is notoriously deceptive. The strong geminal proton-fluorine coupling (
This guide compares two analytical workflows:
-
Standard 1H NMR: Often results in ambiguous spectral assignment due to signal overlap.
-
-Decoupled 1H NMR (
): The superior alternative that simplifies the spectrum, resolving the triplet into a singlet.
Structural Analysis & Spin System
To interpret the spectrum, we must first define the magnetic environment. The molecule consists of a pyrazinone core with three distinct proton environments.
The Spin System
-
H-A (
): The proton on the difluoromethyl group. It is geminally coupled to two equivalent Fluorine atoms ( ). -
H-B (Ring H-6): Located at position 6, adjacent to the N-1 nitrogen.
-
H-C (Ring H-5): Located at position 5, adjacent to the Chlorine-bearing C-3.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the critical J-coupling interactions that dictate the spectral appearance.
Caption: Connectivity map highlighting the strong geminal coupling (
Comparative Analysis: Standard vs. Decoupled Protocols
The following table compares the expected spectral data using standard parameters versus the recommended
Table 1: Comparative Spectral Data (400 MHz, DMSO- )
| Proton Assignment | Chemical Shift ( | Multiplicity (Standard) | Coupling ( | Multiplicity (Decoupled) | Interpretation Note |
| 7.75 - 7.85 ppm | Triplet (t) | Singlet (s) | The large | ||
| H-6 (Ring) | 8.10 - 8.20 ppm | Doublet (d) | Doublet (d) | Most deshielded ring proton due to adjacent N-1. | |
| H-5 (Ring) | 7.50 - 7.60 ppm | Doublet (d) | Doublet (d) | Upfield of H-6; often overlaps with the "right leg" of the |
The "Ghost Peak" Phenomenon (Standard 1H NMR)
In a standard spectrum, the
-
The Problem: The outer "legs" of the triplet are low intensity (1:2:1 ratio) and widely spaced.
-
The Result: The central peak of the triplet often sits near 7.8 ppm. The right leg (
7.7 ppm) can merge with the H-5 doublet. The left leg ( 7.9 ppm) may be mistaken for an impurity or lost in the baseline noise if the sample concentration is low. -
Consequence: Integration values for the aromatic region become non-stoichiometric (e.g., integrating to 2.4 protons instead of 3), leading to false assumptions of impurity.
The Solution: -Decoupled 1H NMR
By applying continuous wave (CW) or composite pulse decoupling (CPD) on the Fluorine channel during proton acquisition:
-
The
coupling is removed. -
The
triplet collapses into a sharp Singlet . -
Signal intensity increases (due to multiplet collapse), improving S/N ratio.
-
Overlap with H-5/H-6 is eliminated, allowing precise integration.
Experimental Protocols
Protocol A: Standard 1H NMR (Baseline)
-
Pulse Sequence: zg30 (Bruker) / s2pul (Varian/Agilent)
-
Solvent: DMSO-
(Preferred for solubility of polar pyrazinones) or . -
Spectral Width: 12-14 ppm (standard).
-
Scans: 16-64.
Protocol B: -Decoupled 1H NMR (Recommended)
This protocol requires a probe capable of tuning to
-
Setup: Load standard proton parameters (rpar PROTON).
-
Channel 2 Configuration:
-
Set Nucleus 2 (NUC2) to 19F .
-
Set Decoupling Program (cpdprg2) to waltz16 or garp .
-
Set Decoupling Mode (dm) to yyy (decoupling always on during acquisition).
-
-
Offset Optimization (Critical):
-
Run a quick 1D
spectrum first. -
Note the center frequency of the
signal (typically to ppm for ). -
Set the decoupling offset (O2P) to this value. Failure to center O2P will result in partial decoupling artifacts.
-
-
Pulse Sequence: zgig (Inverse gated) or zgfhigqn (depending on library). Ensure the pulse program supports decoupling on channel 2.
-
Acquisition: Run 16-32 scans.
Analytical Decision Workflow
Use this logic flow to determine the correct analytical path for fluorinated heterocycles.
Caption: Decision tree for troubleshooting ambiguous NMR spectra of fluorinated pyrazinones.
References
-
Bioisosteric Properties of CF2H: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.
-
Pyrazinone Synthesis & NMR: Kaval, N., et al. "2(1H)-Pyrazinones from acyclic building blocks." Molecules, 2005.
-
N-Difluoromethyl Pyridone Analog Data: Carlson, A. S., et al. "Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives." Organic Letters, 2006.
- Heteronuclear Decoupling Protocols: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard Reference Text).
A Comparative Guide to HPLC Method Development for the Detection of T-705 (Favipiravir) and Its Intermediates
This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of T-705 (Favipiravir), a broad-spectrum antiviral agent, and its process-related intermediates and degradation products. As the global demand for effective antiviral therapies continues, robust and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and quality control of Favipiravir.
Introduction: The Analytical Imperative for Favipiravir
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] Its mechanism of action involves intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP), which is then incorporated into the viral RNA strand, leading to the termination of replication.[2][3] The chemical synthesis of Favipiravir involves several intermediate compounds, and the final drug substance can degrade under various stress conditions. Therefore, the development of specific and stability-indicating analytical methods is critical for monitoring the purity of active pharmaceutical ingredients (APIs) and finished dosage forms.
This guide will delve into the nuances of HPLC method development, comparing different approaches and providing the scientific rationale behind the selection of various chromatographic parameters. We will explore methods for the final API and its degradation products, and then extend these principles to the analysis of key synthetic intermediates.
Foundational Principles of HPLC Method Development for Favipiravir
The primary goal in developing an HPLC method for Favipiravir and its intermediates is to achieve adequate separation of the main analyte from all potential impurities, including starting materials, by-products, and degradation products. The choice of the stationary phase, mobile phase composition, pH, and detection wavelength are all critical parameters that must be optimized.
Physicochemical Properties of Favipiravir and Its Analogs
Favipiravir is a polar molecule with a pKa of approximately 7.0. Its UV spectrum exhibits maximum absorbance (λmax) at around 222-230 nm and 320-324 nm.[4][5][6] This dual absorbance provides flexibility in method development, allowing for the selection of a wavelength that maximizes sensitivity for the analyte of interest while minimizing interference from other components. The intermediates in the synthesis of Favipiravir will have varying physicochemical properties based on their specific functional groups, influencing their retention behavior on a reversed-phase column.
Comparative Analysis of Published HPLC Methods for Favipiravir and Degradation Products
A review of the scientific literature reveals several validated stability-indicating HPLC methods for the determination of Favipiravir. These methods provide a strong foundation for developing analytical procedures for both the final product and its intermediates.
| Parameter | Method 1 [4] | Method 2 [7] | Method 3 [8] | Method 4 [9] |
| Column | Kinetex® EVO C18 | Agilent HPLC-C18 | Thermo Fischer Hypersil C18 | C18 column |
| Mobile Phase | pH 3.0 phosphate buffer:acetonitrile (90:10, v/v) | 10 mM Phosphate buffer (pH 3.5):Acetonitrile (70:30, v/v) | 5 mM potassium dihydrogen phosphate (pH 2.5):acetonitrile (50:50, v/v) | methanol:water (35:65, v/v), pH 3.0 |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 222 nm | 320 nm | 323 nm | 225 nm |
| Column Temperature | 30 °C | Not Specified | 30 °C | Not Specified |
| Run Time | 25 minutes | 8.0 minutes | Not Specified | Not Specified |
Expert Insights:
-
Stationary Phase: The consistent use of C18 columns across various methods highlights their suitability for retaining and separating Favipiravir and its relatively polar impurities. The choice between different brands of C18 columns (e.g., Kinetex, Agilent, Thermo) can influence selectivity due to differences in silica purity, end-capping, and particle size.
-
Mobile Phase: The use of a phosphate buffer in the mobile phase is crucial for controlling the ionization state of Favipiravir and its acidic and basic impurities, thereby ensuring reproducible retention times and symmetrical peak shapes. The ratio of the aqueous buffer to the organic modifier (acetonitrile or methanol) is a key parameter for adjusting the retention of analytes. A higher percentage of the organic modifier will lead to shorter retention times.
-
pH: The pH of the mobile phase is a critical factor. By maintaining a pH of around 3.0-3.5, the carboxylic acid impurities will be in their protonated form, leading to better retention on a reversed-phase column.
-
Detection Wavelength: The choice of detection wavelength depends on the specific requirements of the analysis. A lower wavelength like 222 nm may provide higher sensitivity for a broader range of impurities, while a higher wavelength like 320-323 nm can offer greater selectivity for Favipiravir and its chromophoric degradation products.[4][7][8]
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
To develop a truly stability-indicating method, it is essential to subject the drug substance to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[6] This helps to generate potential degradation products and ensures that the analytical method can separate them from the parent drug.
Favipiravir has been found to be susceptible to degradation under alkaline, acidic, and oxidative conditions.[4][7][8]
Experimental Protocol: Forced Degradation of Favipiravir
-
Preparation of Stock Solution: Prepare a stock solution of Favipiravir in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of 1 mg/mL.[8]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 80°C for a specified period (e.g., 2 hours). Cool the solution and neutralize it with 1 mL of 0.1 N NaOH. Dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 1 mL of 0.1 N HCl. Dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 1 hour). Dilute to a final concentration with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). Prepare a solution of the stressed sample in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a defined period. Prepare a solution of the stressed sample in the mobile phase.
-
Analysis: Analyze all the stressed samples by the developed HPLC method. The chromatograms should demonstrate the separation of the Favipiravir peak from any degradation product peaks.
HPLC Method Development for T-705 Synthesis Intermediates
The synthesis of Favipiravir can proceed through various routes, each involving specific intermediates.[1][3] A common synthetic pathway involves intermediates such as 3,6-dichloropyrazine-2-carbonitrile.[3] The analytical challenge lies in developing a single HPLC method that can monitor the consumption of starting materials, the formation of intermediates, and the final product, as well as any by-products.
Logical Workflow for Method Development
Sources
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. academic.oup.com [academic.oup.com]
- 6. jmpas.com [jmpas.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. d-nb.info [d-nb.info]
- 9. jneonatalsurg.com [jneonatalsurg.com]
Validation of GC-MS Methods for Fluorinated Pyrazine Analysis
Executive Summary
Fluorinated pyrazines represent a critical intersection in modern chemistry, serving as high-value intermediates in pharmaceutical synthesis (e.g., Favipiravir precursors) and potent organoleptic agents in flavor chemistry. Their analysis presents a unique paradox: while their volatility suggests Gas Chromatography (GC), their polarity and potential for hydrogen bonding often drive analysts toward Liquid Chromatography (LC).
This guide objectively validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior modality for the structural elucidation and quantification of volatile fluorinated pyrazines, specifically when isomer resolution is required. We compare this approach against LC-MS and GC-FID alternatives, providing a compliant validation framework based on ICH Q2(R2) guidelines.
The Analytical Challenge: Why Fluorinated Pyrazines?
Fluorine substitution on the pyrazine ring introduces specific analytical hurdles that dictate instrument choice:
-
Positional Isomerism: Synthesis of fluorinated pyrazines often yields mixtures (e.g., 2,3-difluoropyrazine vs. 2,6-difluoropyrazine). These isomers have identical molecular weights (
), rendering standard LC-MS (ESI) ineffective without difficult chromatographic separation. -
Volatility vs. Polarity: The high electronegativity of fluorine lowers the basicity of the pyrazine nitrogens, often increasing volatility compared to their non-fluorinated analogs. This makes them ideal candidates for GC, provided the column phase is matched correctly.
-
Ionization Efficiency: In LC-MS (ESI), fluorinated heterocycles can suffer from poor ionization due to electron-withdrawing effects. GC-MS (EI) relies on electron impact, which is independent of solution-phase pKa, ensuring consistent detection.
Decision Matrix: GC-MS vs. Alternatives
The following diagram illustrates the logical pathway for selecting GC-MS over LC-MS or GC-FID for this specific analyte class.
Figure 1: Analytical decision matrix for selecting the appropriate chromatographic technique for fluorinated pyrazines.
Technology Comparison
The table below summarizes the performance of GC-MS against its primary alternatives for the analysis of 2,3-difluoropyrazine (a key intermediate).
| Feature | GC-MS (Recommended) | LC-MS/MS (Alternative) | GC-FID (Legacy) |
| Separation Principle | Boiling Point & Polarity | Hydrophobicity (C18) | Boiling Point & Polarity |
| Isomer Resolution | Excellent (Capillary columns offer high theoretical plates) | Moderate (Requires specialized F-phenyl columns) | Excellent |
| Identification | Spectral Fingerprint (NIST Library Match) | Mass/Charge Ratio (No structural fingerprint) | Retention Time Only (Risk of false positives) |
| Sensitivity (LOD) | High (SIM Mode: < 10 ppb) | High (MRM Mode: < 1 ppb) | Moderate (~1 ppm) |
| Matrix Effects | Low (Gas phase) | High (Ion Suppression common) | Low |
| Throughput | Moderate (15-30 min runs) | Fast (5-10 min runs) | Moderate |
Expert Insight: While LC-MS/MS is more sensitive for trace quantitation in biological fluids (e.g., plasma PK studies), GC-MS is the validation standard for drug substance manufacturing because it provides definitive structural confirmation of impurities that LC-MS cannot distinguish.
Method Development & Optimization
To validate a method for fluorinated pyrazines, specific parameters must be tuned.
A. Column Selection
Fluorinated compounds exhibit unique dipole moments. A standard non-polar column (100% Dimethylpolysiloxane) often fails to separate isomers.
-
Recommendation: Use a 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane phase (e.g., DB-624 or ZB-624). The cyano group interacts with the electron-deficient fluorinated ring, enhancing separation selectivity.
B. Mass Spectrometry Parameters (EI)
-
Ionization: Electron Impact at 70 eV.
-
Acquisition:
-
Scan Mode (Full Scan): 35–300 m/z for identification and impurity profiling.
-
SIM Mode (Selected Ion Monitoring): Track molecular ion (
) and base peak ( or ). -
Example: For Difluoropyrazine (
116), monitor m/z 116, 97 (loss of F), and 70.
-
Validation Protocol (ICH Q2 Compliant)
This protocol is designed to be a self-validating system. If the System Suitability Test (SST) fails, the analytical run is automatically invalid.
Phase 1: System Suitability (The Control Loop)
-
Requirement: Inject a standard solution (10 ppm) 6 times.
-
Acceptance Criteria:
-
Retention Time %RSD < 0.5%
-
Peak Area %RSD < 2.0%[1]
-
Tailing Factor: 0.8 – 1.5
-
Resolution (Rs): > 1.5 between critical isomer pairs (e.g., 2,3-difluoro vs 2,6-difluoro).
-
Phase 2: Specificity
-
Protocol: Inject Blank, Placebo (matrix without analyte), and Spiked Sample.
-
Validation: Use the MS spectral library match (NIST) to confirm the peak at the retention time is pure.
-
Criterion: No interfering peaks > 0.1% of analyte response at the specific retention time.
Phase 3: Linearity & Range[1]
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Data Treatment: Plot Area Ratio (Analyte/Internal Standard) vs. Concentration.
-
Internal Standard: Use Pyrazine-d4 or 2-Fluoropyrazine (if not an analyte). Do not use external calibration for GC-MS to avoid injection variability errors.
-
Criterion:
.[2][3]
Phase 4: Accuracy (Recovery)[1][4]
-
Protocol: Spike blank matrix at 3 levels (Low, Medium, High) in triplicate.
-
Criterion: Mean recovery 90.0% – 110.0%.
Phase 5: Robustness (DoE Approach)
Deliberately vary GC parameters to ensure method stability.
| Parameter | Variation | Acceptance |
| Flow Rate | ± 0.2 mL/min | |
| Ramp Rate | ± 2 °C/min | |
| Inlet Temp | ± 10 °C | Area %RSD < 5% |
Experimental Workflow Visualization
The following diagram details the validated workflow for analyzing a raw synthesis sample containing fluorinated pyrazines.
Figure 2: Step-by-step experimental workflow for GC-MS analysis of fluorinated pyrazines.
References
-
International Council for Harmonisation (ICH). (2024).[4] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
Attygalle, A. B., et al. (2019).[5] "Identification of alkylpyrazines by gas chromatography-mass spectrometry." Journal of Chromatography A, 1591, 155-164. (Demonstrates GC-MS superiority for pyrazine isomer identification). [Link]
-
Bulduk, I. (2021). "HPLC-UV Method Development and Validation for the Determination of Favipiravir in Pharmaceutical Formulations." International Journal of Applied Pharmaceutics, 13(3), 167-172. (Provides comparative context for LC methods). [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyrazine, 2,3-difluoro-. [Link]
Sources
- 1. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR [mdpi.com]
- 2. seejph.com [seejph.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. researchtrendsjournal.com [researchtrendsjournal.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
Executive Summary
This guide defines the safety architecture for handling 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one . As a Senior Application Scientist, I emphasize that while this compound is a valuable pharmaceutical intermediate (often utilized in antiviral or kinase inhibitor synthesis), its structural motifs—specifically the lipophilic difluoromethyl (
Immediate Action Required: Treat this compound as a potent alkylating agent and a potential sensitizer with enhanced dermal permeability.
Hazard Mechanism & Risk Assessment
To select the correct PPE, we must understand the "Why" behind the hazard.
| Structural Motif | Chemical Behavior | Biological/Safety Implication |
| Difluoromethyl ( | Increases lipophilicity ( | Enhanced Dermal Absorption: The fluorine atoms facilitate passage through the stratum corneum, carrying the reactive core into the bloodstream more efficiently than non-fluorinated analogs. |
| 3-Chloro-pyrazinone | Electrophilic center susceptible to nucleophilic attack ( | Sensitization & Toxicity: Capable of alkylating biological nucleophiles (proteins/DNA). Potential for severe eye damage and skin sensitization. |
| Pyrazinone Core | Nitrogen-rich heterocycle.[1] | Nitrogenous Waste: Requires segregation from oxidizers to prevent formation of toxic nitrogen oxides ( |
Critical Warning: While the
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for fluorinated heterocycles in solution due to rapid permeation. The following matrix is the operational standard.
Tier 1: Solid Handling (Weighing/Transfer)
Context: Handling pure powder in a Biosafety Cabinet or Fume Hood.
-
Respiratory: N95 (minimum) or P100 respirator if outside a hood (not recommended). Engineering controls (hood) are primary.
-
Hands: Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil).
-
Rationale: Powder friction can compromise thin gloves. The inner glove provides a visual breach indicator (use contrasting colors).
-
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).
-
Note: Safety glasses with side shields are inadequate for powders that act as irritants/sensitizers.
-
-
Body: Lab coat (buttoned), long pants, closed-toe shoes.[2] Tyvek sleeves recommended to bridge the glove-cuff gap.
Tier 2: Solubilized/Reaction Handling
Context: Compound dissolved in DCM, THF, or DMF.
-
Respiratory: Fume hood sash at working height.
-
Hands (Critical): Silver Shield (Laminate) or Viton gloves required if direct contact is possible.
-
Alternative: "Double-Gloving" with High-Breakthrough Nitrile (e.g., Kimberly-Clark Purple Nitrile) is acceptable for incidental splash protection only. Change immediately upon contamination.[3]
-
Why? Chlorinated solvents (DCM) often used with this intermediate permeate standard nitrile in <2 minutes, carrying the fluorinated payload to the skin.
-
-
Eyes: Face Shield + Goggles.
-
Body: Chemical-resistant apron over lab coat.
Operational Protocols
Protocol A: Weighing & Transfer (Static Control)
Fluorinated powders are notorious for high static charge, causing "fly-away" powder that contaminates balances and cuffs.
-
Preparation: Place an anti-static gun or ionizer inside the weigh station.
-
Neutralization: Discharge the ionizer on the spatula and the weighing boat before touching the compound.
-
Transfer: Use a disposable funnel to transfer from weigh boat to reaction vessel to prevent rim contamination.
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) immediately after use. Dispose of the wipe as Halogenated Waste .
Protocol B: Workflow Logic
Figure 1: Operational workflow emphasizing the PPE escalation zone during solubilization.
Emergency Response & Spill Management
Self-Validating Check: Before starting, do you have a spill kit capable of absorbing halogenated solvents?
Spill Decision Logic
Figure 2: Decision tree for immediate spill containment.
Specific First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes .[4] Do not use alcohol (enhances absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (risk of corneal opacity).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Disposal & Deactivation
The "Dilution" Fallacy: Never simply dilute this chemical down the drain. The fluorinated bond persists in the environment.[5]
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Keep separate from strong acids. Although
is stable, accidental mixing with concentrated sulfuric acid or Lewis acids could catalyze defluorination or hydrolysis, releasing HF. -
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers for long-term storage of waste solutions if they are potentially acidic.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Fluorinated Pyrazines. Retrieved from [Link]
-
American Chemical Society (ACS) GCI Pharmaceutical Roundtable. (2021). Reagent Guide: Fluorination and Handling of Fluorinated Reagents. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Halogenated Nitrogen Heterocycles. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
